molecular formula C45H69NO8 B180385 Lipase Substrate CAS No. 195833-46-6

Lipase Substrate

Cat. No.: B180385
CAS No.: 195833-46-6
M. Wt: 752 g/mol
InChI Key: FYOMYGYHAZESGQ-UHFFFAOYSA-N
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Description

Lipase substrates are compounds that interact with lipase enzymes to undergo hydrolysis, resulting in the breakdown of triglycerides into free fatty acids and glycerol. Lipases are crucial enzymes in various biological processes, including digestion, metabolism, and cellular signaling. They are widely used in industrial applications due to their specificity and efficiency in catalyzing reactions involving lipid molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipase substrates can be synthesized through various chemical routes, depending on the desired substrate. Common synthetic methods include esterification, transesterification, and hydrolysis reactions. These reactions typically involve the use of alcohols, fatty acids, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, lipase substrates are often produced through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria, fungi, and yeast are engineered to produce lipase enzymes, which are then used to catalyze the synthesis of specific substrates. Immobilization techniques are employed to enhance the stability and reusability of the enzymes, making the production process more efficient and cost-effective .

Chemical Reactions Analysis

Reaction Mechanisms of Lipase Substrates

Lipases exhibit distinct catalytic behaviors based on substrate regiochemistry and reaction environments:

  • Hydrolysis : Triglycerides are cleaved at the sn-1/3 positions by regiospecific lipases (e.g., Rhizomucor miehei), forming free fatty acids and di-/monoglycerides . sn-2 monoglycerides resist hydrolysis but undergo esterification with fatty acids to form di-/triglycerides in biphasic systems .

  • Esterification : In solvent-free melts, lipases like Thermomyces lanuginosus catalyze ester bond formation using substrates such as p-nitrophenyl esters, achieving activity up to 150°C .

Table 1: Hydrolysis Products of BHET by Candida antarctica Lipase B (CALB) at Different pH Levels

pHPrimary ProductSecondary ProductReaction Efficiency (k<sub>cat</sub>, s<sup>−1</sup>)
5TPA-0.52 ± 0.07
7MHET-0.73 ± 0.25
9MHETSpontaneous TPANot detected

Substrate Specificity and Structural Influences

Lipase activity varies significantly with substrate chain length and binding pocket geometry:

  • Short-chain triglycerides (e.g., glyceryl tributyrate) are hydrolyzed efficiently, while long-chain substrates (e.g., coconut oil) require lid-domain remodeling for accessibility .

  • Engineered lipases (e.g., Lip MRDW89M/L60F) enhance activity against bulkier substrates like triolein by 13,800 U/g compared to wild-type (640 U/g) .

Table 2: Substrate Specificity of Lipase Variants

SubstrateLipMRD (U/g)Addzyme RD (U/g)LipMRDW89M/L60F (U/g)
Glyceryl tributyrate960590550
Coconut oil5066301860

pH and Temperature

  • pH 5 : Favors complete hydrolysis of BHET to terephthalic acid (TPA) .

  • pH 7–9 : Limits hydrolysis to mono(2-hydroxyethyl) terephthalate (MHET) .

  • Thermal stability : Solvent-free lipase melts retain activity up to 150°C, enabling industrial applications in high-temperature environments .

Water Activity (a<sub>w</sub>)

  • Increased a<sub>w</sub> elevates K<sub>m</sub> for alcohols in esterification due to competitive water binding .

  • Hydrolysis rates decline at high a<sub>w</sub> when ester concentrations are low .

Structural Determinants of Substrate Binding

Key structural features governing substrate interactions include:

  • Lid domain : Mediates interfacial activation by exposing hydrophobic residues (e.g., Rhizomucor miehei lipase) .

  • Catalytic triad : Ser-His-Asp residues stabilize transition states during nucleophilic acyl substitution .

  • Substrate-binding pocket : Hydrophobicity and volume dictate chain-length preference (e.g., CALB accommodates C4–C18 fatty acids) .

Table 3: Structural Targets for Engineering Lipase Specificity

Target RegionEngineering StrategySubstrate Affinity Outcome
Acyl binding siteEnlarge pocket volumeEnhanced long-chain triglyceride hydrolysis
Lid domainOptimize hydrophobicityImproved interfacial activation
Oxyanion holeStabilize tetrahedral intermediatesIncreased catalytic turnover

Scientific Research Applications

Industrial Applications

2.1 Food Industry

Lipases are extensively used in the food industry for various applications:

  • Flavor Enhancement : Lipases contribute to the development of flavors in dairy products and fermented foods by breaking down fats into free fatty acids, which are precursors to flavor compounds .
  • Modification of Fats : They assist in creating structured lipids that improve nutritional profiles, such as in infant formulas and dietary supplements .
  • Bakery Products : Lipases enhance dough properties, improving texture and volume in bread-making processes .

2.2 Pharmaceutical Applications

In pharmaceuticals, lipases are utilized for:

  • Drug Formulation : Lipases facilitate the development of lipid-based drug delivery systems that enhance bioavailability .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : They are involved in the enzymatic synthesis of chiral intermediates and complex molecules .

2.3 Biodiesel Production

Lipases play a pivotal role in biodiesel production by catalyzing the transesterification of triglycerides into biodiesel and glycerol. This process is advantageous due to its mild reaction conditions and reduced waste production compared to traditional chemical methods .

Case Studies

3.1 Lipase in Dairy Products

A study highlighted the use of lipase from Aspergillus niger in producing cheese with enhanced flavor profiles. The enzyme was immobilized using cross-linked enzyme aggregates (CLEAs), allowing for repeated use and improved stability during cheese processing .

ParameterValue
Lipase Activity10.83 U/mL
Immobilization MethodCLEAs
Cheese Flavor RatingIncreased

3.2 Lipase in Biodiesel Production

Research demonstrated that using a specific lipase variant from Geobacillus thermoleovorans significantly improved fatty acid selectivity during biodiesel synthesis. This variant showed a preference for long-chain fatty acids, enhancing overall yield and efficiency .

ParameterValue
SourceGeobacillus thermoleovorans
Yield Improvement25%
Fatty Acid SelectivityHigh

Mechanism of Action

Lipase enzymes catalyze the hydrolysis of ester bonds in triglycerides through a mechanism involving a catalytic triad of amino acids (serine, histidine, and aspartate). The enzyme’s active site contains a hydrophobic pocket that binds the substrate, positioning it for nucleophilic attack by the serine residue. The reaction proceeds through the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole in the enzyme’s active site. The intermediate then collapses, releasing the products (free fatty acids and glycerol) and regenerating the active site for another catalytic cycle .

Comparison with Similar Compounds

Lipase substrates can be compared with other ester substrates, such as those used by esterase enzymes. While both lipases and esterases catalyze the hydrolysis of ester bonds, lipases are more specific for long-chain triglycerides and exhibit interfacial activation, meaning they become active at the lipid-water interface. Esterases, on the other hand, typically act on short-chain esters and do not require interfacial activation .

Similar Compounds

Biological Activity

Lipases are enzymes that catalyze the hydrolysis of triglycerides into free fatty acids and glycerol, playing a crucial role in lipid metabolism. The biological activity of lipase substrates is influenced by various factors, including substrate specificity, environmental conditions, and enzyme structure. This article explores the biological activity of lipase substrates, focusing on their mechanisms, case studies, and research findings.

Mechanism of Lipase Activity

Lipases operate through a catalytic triad mechanism involving serine, histidine, and aspartate residues. The substrate binding triggers conformational changes in the enzyme, facilitating nucleophilic attack on the ester bond of triglycerides. This process is crucial for the production of acylated enzymes and subsequent release of fatty acids and glycerol.

Key Features:

  • Active Site Configuration : The active site comprises a serine-histidine-aspartate triad that is essential for enzymatic activity .
  • Conformational Flexibility : Lipases exhibit a helical 'lid' motif that regulates substrate access, which is critical for their activity in different environments .
  • Solvent-Free Activity : Research indicates that lipases can retain functionality in solvent-free conditions, although substrate solubilization becomes more challenging due to increased viscosity .

Factors Influencing Lipase Activity

  • pH Levels : Different lipases exhibit varying optimal pH levels for activity. For instance, Candida viswanathii shows peak activity at pH 4.0, while A. niger also performs optimally at similar pH levels but maintains significant activity at higher pH values .
  • Ionic Strength : The presence of metal ions can significantly affect lipase activity. For example, calcium and magnesium ions can enhance the activity of certain lipases, while others may be inhibited by metals like zinc and lead .
  • Substrate Specificity : Lipases demonstrate distinct preferences for fatty acid chain lengths. Engineering efforts have shown that modifying the lid domain can enhance the hydrolytic activity towards larger triglycerides .

Case Study 1: Solvent-Free Lipase Activity

In a study examining solvent-free lipase melts, it was found that the mesophile-derived biofluid exhibited higher initial rates of product formation compared to other formulations. The study highlighted that the enzyme's secondary structure remained intact even in non-aqueous environments, confirming its potential for industrial applications .

Case Study 2: Enhancing Hydrolytic Activity

Research focused on engineering lipases to improve their hydrolytic capabilities towards larger triglycerides demonstrated that mutations in the lid domain significantly increased substrate binding efficiency and catalytic events within the active site. This study utilized molecular simulations to predict enhanced performance in engineered variants compared to wild-type enzymes .

Research Findings

StudyFindingsImplications
Lipases retain functionality in solvent-free states with reduced mass transfer resistance.Potential for industrial applications in non-aqueous environments.
Engineering lid domains increases activity towards bulkier triglycerides.Opens avenues for designing more effective lipases for specific substrates.
Optimal pH levels vary among lipase sources; metal ions can enhance or inhibit activity.Importance of optimizing conditions based on specific lipase sources for maximum efficacy.

Properties

IUPAC Name

1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOMYGYHAZESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3O2)C)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583514
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195833-46-6
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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